(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
Description
The compound (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide is a heterocyclic amide derivative featuring a benzothiazole core, a pyridinylmethyl substituent, and a thiophene-containing propenamide chain. Its synthesis likely follows a pathway analogous to substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs, where coupling reactions with amines and carboxamide intermediates are employed . Key structural elements include:
- Benzothiazole moiety: Known for pharmacological applications, including kinase inhibition.
- Pyridinylmethyl group: Enhances solubility and binding interactions.
Properties
IUPAC Name |
(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-15-4-2-6-18-20(15)23-21(27-18)24(14-16-9-11-22-12-10-16)19(25)8-7-17-5-3-13-26-17/h2-13H,14H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIACFYGZALZHS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 4-methyl-1,3-benzothiazole with appropriate reagents under controlled conditions.
Coupling with Pyridine: The benzothiazole derivative is then coupled with a pyridine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with thiophene-2-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the enamide, converting it to a single bond.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated enamide derivatives.
Substitution: Various substituted benzothiazole and pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly as:
- Anticancer agents : Studies indicate that derivatives of benzothiazole exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis through specific signaling pathways.
- Antimicrobial properties : Research has shown that compounds containing benzothiazole exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics.
Coordination Chemistry
In coordination chemistry, the compound acts as a ligand to form metal complexes. For example:
- Metal Complex Formation : It can coordinate with transition metals like copper(II) to form stable complexes, which are studied for their electronic and magnetic properties. The interaction of this compound with metal ions can lead to novel materials with unique catalytic properties.
Organic Electronics
The structural characteristics of (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide make it suitable for applications in:
- Organic semiconductors : Its ability to transport charge makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Anticancer Activity
A study evaluating the anticancer activity of benzothiazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation.
Case Study 2: Coordination Complexes
Research on the coordination of this compound with copper(II) demonstrated that the resulting complex exhibited enhanced catalytic activity in oxidation reactions. The study highlighted the importance of the ligand's structure in stabilizing the metal center and facilitating electron transfer processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme’s active site or act as an agonist or antagonist at a receptor, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to structurally related thiazole/benzothiazole derivatives (Table 1).
Table 1. Structural and Molecular Comparison
Key Observations :
- Substituent Diversity: The target compound uniquely combines thiophene and pyridinylmethyl groups, whereas analogs like 6e and 6f incorporate bromophenyl and quinoline moieties, which may influence lipophilicity and binding affinity .
- Molecular Weight : The target compound (406.52 g/mol) is intermediate in size compared to 6e (543.45 g/mol) and the nitrophenyl analog (352.37 g/mol), suggesting a balance between solubility and membrane permeability.
Physical and Spectroscopic Properties
Table 2. Physical Properties
Key Observations :
- Melting Points : Compound 6e (192°C) has a higher melting point than 6f (180°C), likely due to increased alkyl chain length reducing crystallinity .
- Spectroscopy : The nitrophenyl analog’s IR data (C=O at 1705 cm⁻¹) aligns with the target compound’s expected amide carbonyl stretch (~1680–1700 cm⁻¹) .
Biological Activity
The compound (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule that integrates multiple heterocyclic structures, including benzothiazole, pyridine, and thiophene. This unique combination suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The IUPAC name of the compound reflects its intricate structure. The presence of functional groups such as amides and heterocycles contributes to its biological activity. The following table summarizes key structural components:
| Component | Description |
|---|---|
| Benzothiazole | A bicyclic compound known for biological activity |
| Pyridine | A nitrogen-containing heterocycle with various pharmacological properties |
| Thiophene | A five-membered ring containing sulfur, enhancing electronic properties |
| Enamide | A functional group that can influence reactivity and biological interactions |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit bacterial growth and possess antifungal activity. For instance:
- In Vitro Studies : Compounds derived from benzothiazole have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Several studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:
- Cell Line Studies : Research has shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases and influencing cell cycle regulation .
Immunomodulatory Effects
Emerging data suggest that this compound may also have immunomodulatory effects. For example, it could influence cytokine production and T-cell activation, potentially serving as an immunosuppressive agent .
Case Studies
- Antimicrobial Activity : A study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that several compounds exhibited IC50 values below 5 µM, highlighting their potential as anti-tubercular agents .
- Anticancer Screening : In another study, a library of benzothiazole derivatives was screened for anticancer activity against various cancer cell lines. Compounds similar to the target molecule showed significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM .
Q & A
Q. Which in vitro models are suitable for preliminary toxicity screening?
- Methodology : Use HEK293 or HepG2 cells for MTT assays. Include positive controls (e.g., cisplatin) and assess mitochondrial membrane potential (JC-1 staining) .
Advanced Research Questions
Q. How to address discrepancies between molecular docking predictions and low bioactivity?
- Methodology : Perform protein-ligand interaction profiling (PLIP) to identify weak binding motifs. Synthesize analogs with modified thiophene/benzothiazole groups and retest .
Q. What strategies improve metabolic stability without losing target affinity?
- Methodology : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450 metabolism. Use liver microsome assays to compare t½ of parent vs. analogs .
Q. How to design structure-activity relationship (SAR) studies for thiophene modifications?
- Methodology : Synthesize derivatives with substituted thiophenes (e.g., 3-bromo, 5-nitro). Test against target enzymes and correlate logP values with activity .
Q. What analytical methods quantify enantiomeric excess in chiral analogs?
- Methodology : Use chiral HPLC (Chiralpak AD-H column) or SFC with polar solvents. Confirm via circular dichroism (CD) spectroscopy .
Q. How to optimize pharmacokinetics for in vivo studies?
- Methodology : Conduct rat PK studies (IV/PO dosing). Use LC-MS/MS to measure Cmax, t½, and bioavailability. Improve absorption via prodrug strategies (e.g., esterification) .
Q. What computational methods predict off-target effects?
- Methodology : Perform reverse docking (DRARCPI) against a panel of 500+ human proteins. Validate with kinome-wide selectivity screening .
Q. How to resolve crystal polymorphism issues during formulation?
- Methodology : Screen 10+ solvents (e.g., ethanol, acetonitrile) for recrystallization. Analyze polymorphs via PXRD and DSC. Stabilize the preferred form with excipients .
Q. What protocols validate enzyme selectivity in complex biological matrices?
- Methodology : Use activity-based protein profiling (ABPP) with fluorescent probes. Compare inhibitor-treated vs. control lysates via SDS-PAGE .
Q. How to design green chemistry routes to reduce waste?
- Methodology : Replace DMF with Cyrene™ (bio-based solvent) in amide couplings. Use microwave-assisted synthesis to reduce reaction times and energy .
Q. What strategies confirm target engagement in cellular models?
- Methodology : Employ CETSA (Cellular Thermal Shift Assay) to monitor thermal stabilization of the target protein. Validate via siRNA knockdown and rescue experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
